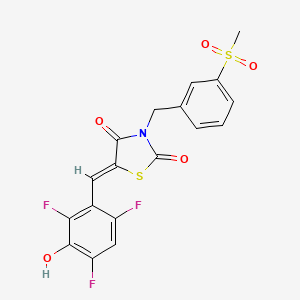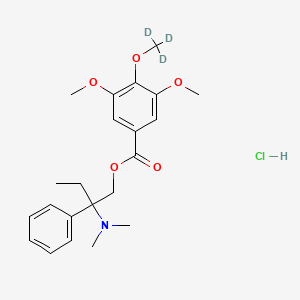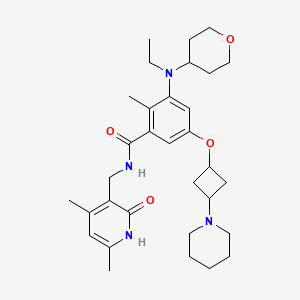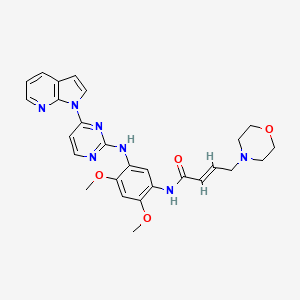
Egfr T790M/L858R-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr T790M/L858R-IN-7 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) with specific mutations, namely T790M and L858R. These mutations are commonly associated with resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients. The compound aims to overcome this resistance and provide an effective treatment option for patients with these specific EGFR mutations .
Preparation Methods
The preparation of Egfr T790M/L858R-IN-7 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process involves mixing these reagents in specific proportions and clarifying the solution at each step . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Egfr T790M/L858R-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Egfr T790M/L858R-IN-7 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the inhibition of EGFR with specific mutations. In biology, it helps in understanding the molecular mechanisms of drug resistance in cancer cells. In medicine, it is being explored as a potential therapeutic agent for treating NSCLC patients with T790M and L858R mutations. Additionally, it has applications in drug discovery and development, where it serves as a lead compound for designing new inhibitors .
Mechanism of Action
The mechanism of action of Egfr T790M/L858R-IN-7 involves the inhibition of the EGFR tyrosine kinase activity. The compound binds to the ATP-binding site of the mutated EGFR, preventing the phosphorylation and activation of downstream signaling pathways such as the MAPK, PI3K/Akt, and JAK/STAT pathways. This inhibition leads to the suppression of cell proliferation, migration, and survival, ultimately resulting in the reduction of tumor growth .
Comparison with Similar Compounds
Egfr T790M/L858R-IN-7 is unique in its ability to selectively inhibit EGFR with T790M and L858R mutations. Similar compounds include osimertinib, which also targets these mutations but may have different binding affinities and selectivity profiles. Other similar compounds are quinoxalinone-containing inhibitors, which have shown promise in inhibiting EGFR with multiple mutations, including T790M, L858R, and C797S . These compounds differ in their chemical structures, binding mechanisms, and efficacy profiles, highlighting the uniqueness of this compound in targeting specific EGFR mutations.
Properties
Molecular Formula |
C27H29N7O4 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(E)-N-[2,4-dimethoxy-5-[(4-pyrrolo[2,3-b]pyridin-1-ylpyrimidin-2-yl)amino]phenyl]-4-morpholin-4-ylbut-2-enamide |
InChI |
InChI=1S/C27H29N7O4/c1-36-22-18-23(37-2)21(17-20(22)30-25(35)6-4-11-33-13-15-38-16-14-33)31-27-29-10-7-24(32-27)34-12-8-19-5-3-9-28-26(19)34/h3-10,12,17-18H,11,13-16H2,1-2H3,(H,30,35)(H,29,31,32)/b6-4+ |
InChI Key |
ZLYUPHXMUJICTA-GQCTYLIASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)NC(=O)/C=C/CN5CCOCC5)OC |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)NC(=O)C=CCN5CCOCC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


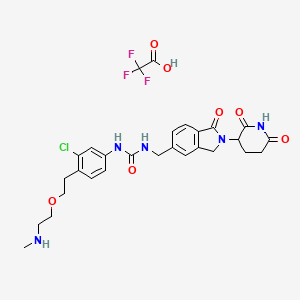
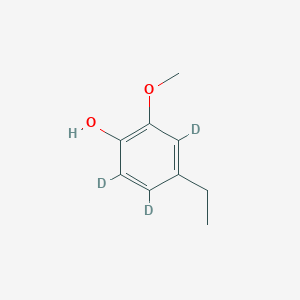




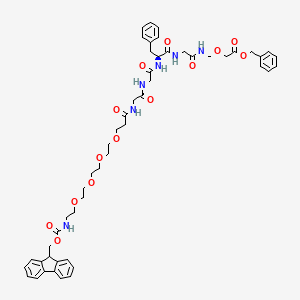
![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
